2-Bromo-6-fluoro-3-iodobenzaldehyde
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Overview
Description
2-Bromo-6-fluoro-3-iodobenzaldehyde: is an aromatic compound with the molecular formula C7H3BrFIO and a molecular weight of 328.91 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine substituents on a benzaldehyde ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-3-iodobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination, fluorination, and iodination of benzaldehyde derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of catalysts.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the substituent introduced.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
Chemistry: 2-Bromo-6-fluoro-3-iodobenzaldehyde is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-iodobenzaldehyde is primarily related to its reactivity due to the presence of halogen atoms and the aldehyde group. These functional groups allow it to interact with various molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
- 2-Bromo-3-fluoro-6-iodobenzaldehyde
- 6-Bromo-2-fluoro-3-iodobenzaldehyde
- 2-Fluoro-6-iodobenzaldehyde
Uniqueness: 2-Bromo-6-fluoro-3-iodobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly valuable in certain synthetic applications where precise control over reactivity is required .
Properties
IUPAC Name |
2-bromo-6-fluoro-3-iodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCHIQHHEOOZCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=O)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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